Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate
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Overview
Description
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 g/mol It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate typically involves the introduction of fluorine atoms and a methylsulfonyl group onto a benzoate structure. One common method involves the use of fluorinating agents and sulfonylating reagents under controlled conditions. For instance, the reaction may involve the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent and methanesulfonyl chloride as a sulfonylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methylsulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The methylsulfonyl group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-Difluoro-3-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.
Methyl 2-(aminosulfonyl)benzoate: Contains an aminosulfonyl group instead of a methylsulfonyl group.
Uniqueness
Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H8F2O4S |
---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
methyl 2,6-difluoro-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H8F2O4S/c1-15-9(12)7-5(10)3-4-6(8(7)11)16(2,13)14/h3-4H,1-2H3 |
InChI Key |
UWPFQFWMXSQSCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)C)F |
Origin of Product |
United States |
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